

An In-depth Technical Guide to the Physicochemical Properties of Lactosucrose

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Compound of Interest

Compound Name: *Lactosucrose*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosucrose, a trisaccharide of significant interest in the food and pharmaceutical industries, possesses unique physicochemical properties that underpin its utility as a prebiotic and functional ingredient. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **lactosucrose**, including its structure, solubility, stability, and rheological properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its chemical structure, production workflow, and biological signaling pathway to facilitate a deeper understanding for research and development applications.

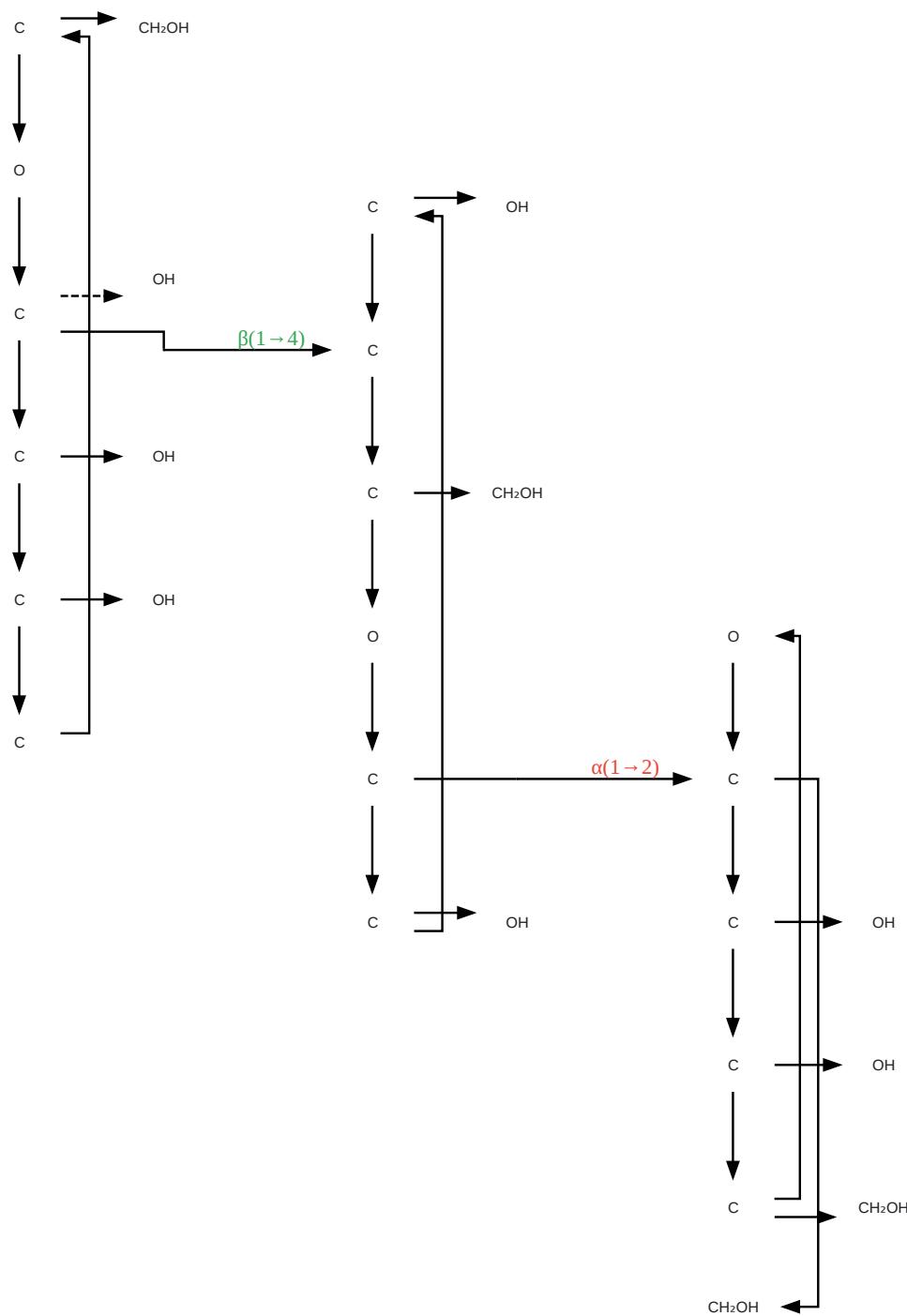
Introduction

Lactosucrose (O- β -D-galactopyranosyl-(1,4)-O- α -D-glucopyranosyl-(1,2)- β -D-fructofuranoside) is a non-digestible trisaccharide synthesized enzymatically from lactose and sucrose.^{[1][2]} It is composed of galactose, glucose, and fructose moieties.^{[3][4]} Recognized for its beneficial physiological functions, particularly its prebiotic effects, **lactosucrose** promotes intestinal mineral absorption and supports gastrointestinal homeostasis.^[1] It has been approved in Japan as an ingredient in Foods for Specified Health Uses (FOSHU).^{[1][5]} Its unique properties, such as low sweetness and high stability, make it a versatile ingredient for various applications in drug development and functional food formulation.

Chemical Structure and Identity

Lactosucrose, also known as 4G- β -D-galactosylsucrose, is an isomer of raffinose.^{[2][4]} It is formed by the transfer of a fructosyl group from sucrose to lactose or a galactosyl group from lactose to sucrose, depending on the enzyme used.^{[1][6]}

- Systematic Name: O- β -D-galactopyranosyl-(1,4)-O- α -D-glucopyranosyl-(1,2)- β -D-fructofuranoside^[2]
- Common Names: **Lactosucrose**, **Galactosucrose**^[7]
- Molecular Formula: C₁₈H₃₂O₁₆^[7]
- Molecular Weight: 504.44 g/mol ^[2]



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Caption: Chemical structure of **Lactosucrose**.

Physicochemical Properties

The functional characteristics of **lactosucrose** are dictated by its physical and chemical properties. A summary of key quantitative data is presented below.

Table 1: Summary of Quantitative Physicochemical Properties of **Lactosucrose**

Property	Value	Conditions	Reference(s)
Molecular Weight	504.44 g/mol	-	[2]
Melting Point	181°C	-	[8]
Solubility in Water	~220 g / 100 mL	25°C	[8]
3.67 g/L	25°C	[2]	
Sweetness	~30% relative to sucrose	-	[2] [8]
Water Activity (a_w)	0.87	70% (w/w) solution, 25°C	[2]
Hygroscopicity	High	-	[2] [8]
pH Stability	Stable	pH 7.0, 80°C, 2 hours	[2]
Moderately Stable (<20% decomposition)	pH 3.0, 80°C, 2 hours	[2]	
Thermal Stability	Stable	pH 4.5, up to 120°C, 1 hour	[2]

Note on Solubility: There is a significant discrepancy in the reported solubility values. Researchers should experimentally verify solubility in their specific application matrix.

Viscosity: Specific viscosity data for **lactosucrose** solutions are not readily available in the literature. However, viscosity is a critical parameter in processing, as it influences mass transport during crystallization and dissolution.[\[9\]](#) For reference, the viscosity of solutions of its constituent sugars, lactose and sucrose, increases with concentration and decreases with temperature.[\[9\]](#)[\[10\]](#) It can be inferred that **lactosucrose** solutions will exhibit similar behavior.

Experimental Protocols

Enzymatic Synthesis of Lactosucrose

Lactosucrose is primarily produced via enzymatic transglycosylation.[\[1\]](#) The following protocol is a generalized methodology based on common practices using β -fructofuranosidase.

Objective: To synthesize **lactosucrose** from sucrose and lactose.

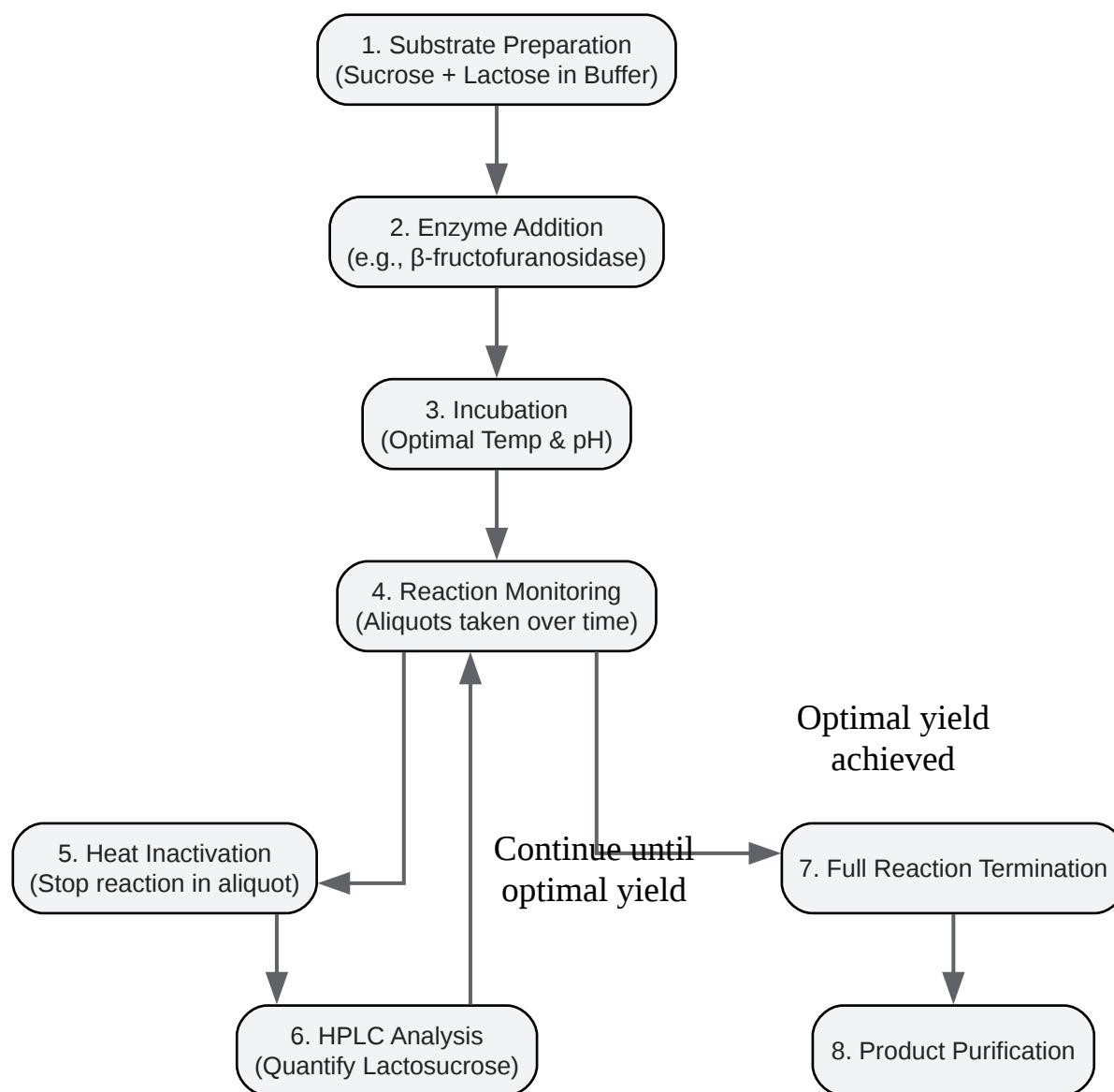
Materials:

- β -fructofuranosidase (e.g., from *Arthrobacter* sp.)[\[11\]](#)
- Sucrose
- Lactose
- Phosphate buffer (e.g., 50 mM, pH 6.0-7.0)
- Water bath or incubator
- Reaction vessels
- HPLC system for analysis

Methodology:

- Substrate Solution Preparation: Prepare a concentrated solution of sucrose and lactose in the phosphate buffer. Typical concentrations range from 150 g/L to 270 g/L for each substrate.[\[11\]](#)[\[12\]](#)
- Enzyme Addition: Add the β -fructofuranosidase enzyme to the substrate solution. The optimal enzyme concentration depends on its activity and should be determined empirically, with reported values around 40 μ g/mL.[\[11\]](#)[\[13\]](#)
- Incubation: Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme used. Common conditions are 37-50°C and pH 6.0-7.0.[\[11\]](#)[\[12\]](#)[\[14\]](#)

- Reaction Monitoring: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes).[15]
- Analysis: Analyze the composition of the reaction mixture (**lactosucrose**, residual substrates, and by-products) using HPLC.
- Termination and Purification: Once the desired yield is achieved, terminate the entire reaction by heat inactivation. The **lactosucrose** product can then be purified from the mixture using techniques like chromatography.[15]

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Caption: Workflow for enzymatic synthesis and analysis of **lactosucrose**.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of **lactosucrose** and other saccharides in a reaction mixture.[16]

Objective: To separate and quantify **lactosucrose** from a sample mixture.

Instrumentation & Reagents:

- HPLC system with a Refractive Index (RI) detector.[17]
- Amino column (e.g., 250mm × 4.6mm × 5 μ m).[15]
- Mobile Phase: Acetonitrile/Water mixture (e.g., 90:10 v/v).[15]
- **Lactosucrose** standard of known concentration.
- Sample from the synthesis reaction.

Methodology:

- Sample Preparation: Dilute the sample (post-reaction and heat inactivation) with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 μ m syringe filter.
- Standard Curve: Prepare a series of **lactosucrose** standards of known concentrations and inject them into the HPLC system to generate a standard curve (Peak Area vs. Concentration).
- Chromatographic Conditions:
 - Column: Amino column.
 - Mobile Phase: Isocratic elution with Acetonitrile/Water.

- Flow Rate: 1.0 mL/min.[15]
- Column Temperature: 30°C.[15]
- Detector: Refractive Index (RI) Detector.
- Analysis: Inject the prepared sample into the HPLC system. Identify the **lactosucrose** peak based on the retention time established with the standard.
- Quantification: Determine the peak area of the **lactosucrose** in the sample chromatogram. Calculate the concentration using the linear regression equation from the standard curve.

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized **lactosucrose** by identifying the glycosidic linkages.

Objective: To confirm the identity and structure of purified **lactosucrose**.

Instrumentation & Reagents:

- NMR Spectrometer (e.g., 400 MHz or higher).
- Deuterated solvent (e.g., Deuterated pyridine, Pyr-d5, or D₂O).[18]
- Purified **lactosucrose** sample.

Methodology:

- Sample Preparation: Dissolve a small amount of the highly purified **lactosucrose** sample in the deuterated solvent.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
- Spectral Analysis: Analyze the chemical shifts (δ) and coupling constants in the spectra. The characteristic signals for the anomeric protons and carbons, along with correlations observed

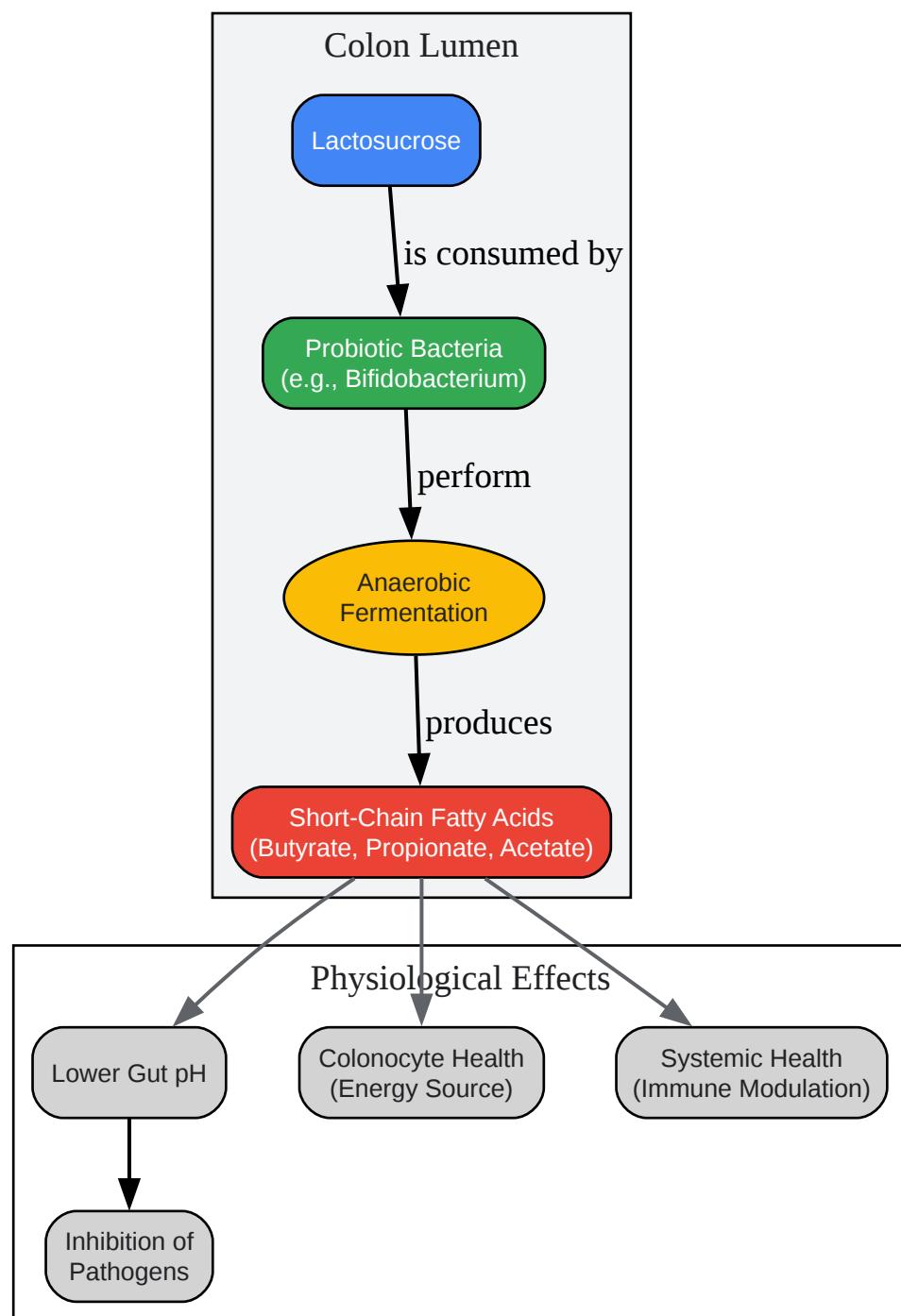
in 2D spectra, confirm the $\beta(1 \rightarrow 4)$ linkage between galactose and glucose and the $\alpha(1 \rightarrow 2)$ linkage between glucose and fructose.[15][18] The obtained data should be compared with published spectral data for **lactosucrose** to verify the structure.[15]

Prebiotic Activity and Signaling Pathway

Lactosucrose is classified as a prebiotic because it is not hydrolyzed in the upper gastrointestinal tract and selectively stimulates the growth and activity of beneficial bacteria, such as *Bifidobacterium* and *Lactobacillus*, in the colon.[1][19][20]

The mechanism of action involves anaerobic fermentation by these gut microbes. This fermentation process leads to the production of Short-Chain Fatty Acids (SCFAs), primarily acetate, propionate, and butyrate.[21][22] These SCFAs have numerous health benefits:

- Lowering Colonic pH: This inhibits the growth of pathogenic bacteria.[22]
- Energy Source: Butyrate is the preferred energy source for colonocytes, promoting a healthy gut lining.[22]
- Systemic Effects: SCFAs are absorbed into the bloodstream and can influence systemic processes, including immune modulation and metabolic regulation.[21][22]



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Caption: Prebiotic fermentation of **lactosucrose** in the colon.

Conclusion

Lactosucrose exhibits a distinct profile of physicochemical properties, including moderate stability, low sweetness, and significant prebiotic activity. The methodologies for its enzymatic synthesis and subsequent analysis are well-established, providing a robust framework for its production and characterization. This technical guide consolidates the essential data and protocols to support further research and development of **lactosucrose** in pharmaceutical and nutraceutical applications, where its functional benefits can be maximally leveraged.

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